Cas no 2007909-61-5 (allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride)
![allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride structure](https://ja.kuujia.com/scimg/cas/2007909-61-5x500.png)
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
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- Allyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride(WXC00471)
- ALLYL 3,9-DIAZASPIRO[5.5]UNDECANE-3-CARBOXYLATE HCL
- Allyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride
- allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
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- MDL: MFCD28992147
- インチ: 1S/C13H22N2O2.ClH/c1-2-11-17-12(16)15-9-5-13(6-10-15)3-7-14-8-4-13;/h2,14H,1,3-11H2;1H
- InChIKey: JVWCRXRSRUDLTE-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC2(CCNCC2)CC1)(=O)OCC=C.Cl
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01DJ0Q-1g |
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride |
2007909-61-5 | 95% | 1g |
$1316.00 | 2023-12-19 | |
A2B Chem LLC | AX09994-1g |
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride |
2007909-61-5 | 95% | 1g |
$1143.00 | 2024-04-20 | |
eNovation Chemicals LLC | D774278-250mg |
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride |
2007909-61-5 | 95% | 250mg |
$570 | 2024-06-06 | |
eNovation Chemicals LLC | D774278-50mg |
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride |
2007909-61-5 | 95% | 50mg |
$475 | 2025-02-28 | |
Chemenu | CM478485-250mg |
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride |
2007909-61-5 | 95%+ | 250mg |
$403 | 2023-03-24 | |
Chemenu | CM478485-100mg |
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride |
2007909-61-5 | 95%+ | 100mg |
$233 | 2023-03-24 | |
eNovation Chemicals LLC | D774278-100mg |
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride |
2007909-61-5 | 95% | 100mg |
$335 | 2024-06-06 | |
1PlusChem | 1P01DJ0Q-250mg |
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride |
2007909-61-5 | 95% | 250mg |
$676.00 | 2023-12-19 | |
eNovation Chemicals LLC | D774278-1g |
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride |
2007909-61-5 | 95% | 1g |
$2450 | 2025-02-26 | |
eNovation Chemicals LLC | D774278-1g |
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride |
2007909-61-5 | 95% | 1g |
$2450 | 2025-02-28 |
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochlorideに関する追加情報
Recent Advances in the Study of Allyl 3,9-Diazaspiro[5.5]undecane-3-carboxylate Hydrochloride (CAS: 2007909-61-5)
Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride (CAS: 2007909-61-5) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This spirocyclic compound, characterized by its unique structural features, has been the subject of recent studies aimed at exploring its pharmacological properties and therapeutic potential. The compound's spirocyclic core and functional groups make it a promising scaffold for the design of novel bioactive molecules, particularly in the areas of central nervous system (CNS) disorders and infectious diseases.
Recent research has focused on the synthesis and optimization of allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride to enhance its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improved the yield and purity of the compound, facilitating its use in preclinical studies. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential as a drug candidate. Additionally, computational modeling studies have predicted strong binding affinities for specific receptors, suggesting its utility in modulating neurotransmitter systems.
In vitro and in vivo studies have provided preliminary evidence of the compound's efficacy. For instance, a recent investigation demonstrated its ability to cross the blood-brain barrier (BBB), a key requirement for CNS-targeted therapeutics. Furthermore, the compound exhibited low cytotoxicity in human cell lines, indicating a favorable safety profile. These findings are particularly relevant for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's, where spirocyclic compounds have shown promise in preclinical models.
The pharmacological potential of allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride extends beyond CNS disorders. A 2024 study published in Bioorganic & Medicinal Chemistry Letters explored its antimicrobial properties, revealing potent activity against drug-resistant bacterial strains. The study proposed that the compound's mechanism of action involves disruption of bacterial cell membranes, a unique approach that could circumvent existing resistance mechanisms. These results underscore the versatility of the compound and its potential as a multi-target therapeutic agent.
Despite these promising findings, challenges remain in the development of allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride as a clinical candidate. Issues such as metabolic stability, scalability of synthesis, and potential off-target effects require further investigation. Ongoing research is addressing these challenges through structure-activity relationship (SAR) studies and the development of derivatives with improved pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride (CAS: 2007909-61-5) represents a promising candidate in the field of medicinal chemistry, with potential applications in CNS disorders and antimicrobial therapy. Recent advancements in its synthesis, pharmacological evaluation, and mechanistic understanding have laid a solid foundation for future research. As studies progress, this compound may emerge as a key player in the development of next-generation therapeutics, addressing unmet medical needs in diverse therapeutic areas.
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